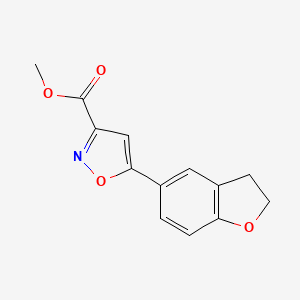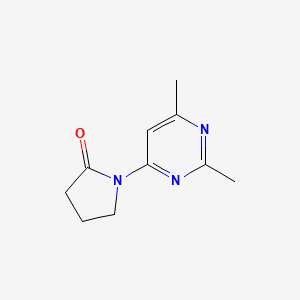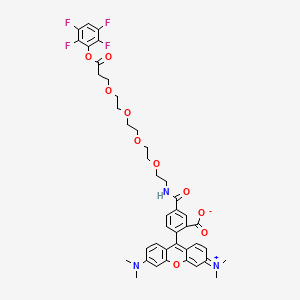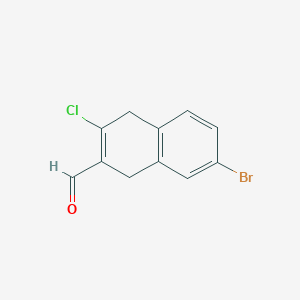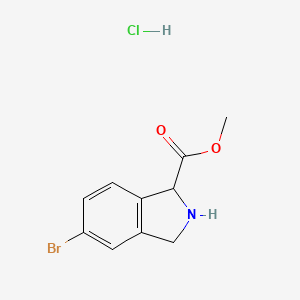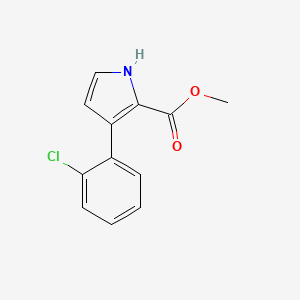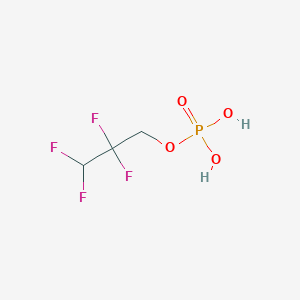
2,2,3,3-Tetrafluoropropyl Dihydrogen Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetrafluoropropyl Dihydrogen Phosphate is a fluorinated organophosphate compound with the molecular formula C3H5F4O4P. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetrafluoropropyl Dihydrogen Phosphate typically involves the reaction of 2,2,3,3-tetrafluoropropanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
C3H5F4OH+H3PO4→C3H5F4O4P+H2O
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3-Tetrafluoropropyl Dihydrogen Phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 2,2,3,3-tetrafluoropropanol and phosphoric acid.
Substitution Reactions: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions.
Substitution Reactions: Common reagents include halides and other nucleophiles.
Major Products:
Hydrolysis: 2,2,3,3-Tetrafluoropropanol and phosphoric acid.
Substitution: Various substituted fluoropropyl derivatives depending on the reagents used.
Scientific Research Applications
2,2,3,3-Tetrafluoropropyl Dihydrogen Phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and surfactants.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoropropyl Dihydrogen Phosphate involves its interaction with various molecular targets. The compound can act as a phosphorylating agent, transferring its phosphate group to other molecules. This process is facilitated by the presence of fluorine atoms, which enhance the compound’s reactivity and stability.
Comparison with Similar Compounds
2,2,3,3-Tetrafluoropropyl Difluoromethyl Ether: Another fluorinated compound with similar properties but different applications.
Tris(2,2,3,3-tetrafluoropropyl) Phosphate: A related compound with three fluoropropyl groups attached to a phosphate center.
Uniqueness: 2,2,3,3-Tetrafluoropropyl Dihydrogen Phosphate is unique due to its specific combination of fluorine atoms and phosphate group, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
461-10-9 |
|---|---|
Molecular Formula |
HC2F4CH2OP(=O)(OH)2 C3H5F4O4P |
Molecular Weight |
212.04 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoropropyl dihydrogen phosphate |
InChI |
InChI=1S/C3H5F4O4P/c4-2(5)3(6,7)1-11-12(8,9)10/h2H,1H2,(H2,8,9,10) |
InChI Key |
CQEJZHHECZXRFX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)F)(F)F)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(6'-cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-2-ethoxy-2-oxoethyl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13710239.png)
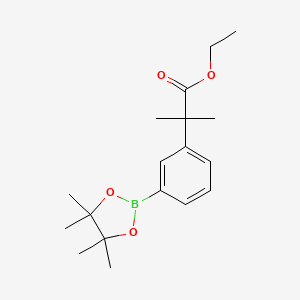
![Sodium;[2-[(2-azidoacetyl)amino]-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate;hydride](/img/structure/B13710247.png)

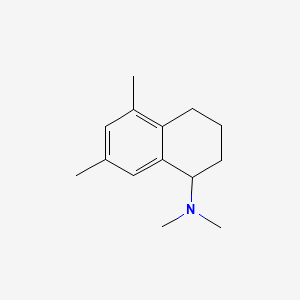
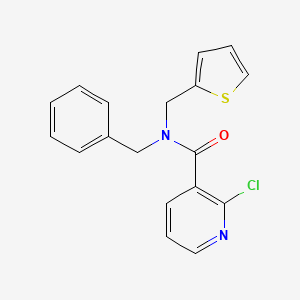
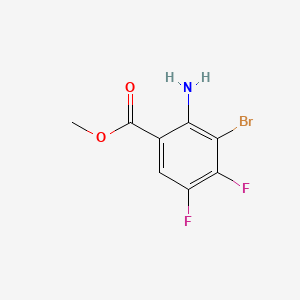
![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13710294.png)
